Pindobind

Overview

Description

Pindobind is a compound developed by researchers associated with Stanford University . It is identified as a central nervous system depressant . It has been observed to reduce offensive actions such as chasing in animals, while also notably reducing tendencies of the test animal to evade when stimulated to do so .

Molecular Structure Analysis

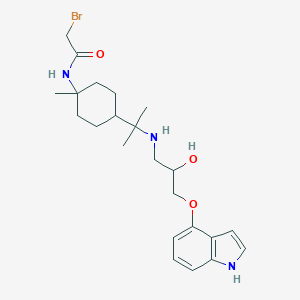

The IUPAC name for Pindobind is 2-Bromo-N-[4-(2-{[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino}-2-propanyl)-1-methylcyclohexyl]acetamide . The molecular formula is C23H34BrN3O3 and the molar mass is 480.447 g·mol−1 .Scientific Research Applications

Protein-Protein Interaction Networks : Pindobind, also known as Protein Interaction Network (PIN), is utilized for systematic investigations in cells, including those of viruses, bacteria, plants, animals, and humans (Hao et al., 2016).

Behavioral Effects in Animals : Pindobind 5-HT1A reduces aggressive behavior and enhances non-social behaviors in mice, indicating its potential in studying animal behavior (Bell & Hobson, 1993).

Anxiety and Depression : As a 5-HT1A receptor antagonist, Pindobind shows promise in reducing anxiety-related behaviors in mice, suggesting its potential for anxiety and depression treatments (Griebel et al., 1999).

Immunological Impact : Pindobind can suppress natural killer cell activity in vitro, highlighting its relevance in immunological research (Frank et al., 2001).

Cancer Research : Studies indicate that Pindobind has growth-inhibitory effects on human prostatic carcinoma cell lines, making it a potential target for cancer treatment (Abdul et al., 1994).

Bipolar Depression Treatment : Combined with total sleep deprivation, Pindolol (related to Pindobind) significantly improved antidepressant effects in bipolar depression patients (Smeraldi et al., 1999).

Genetic Studies : Research on Pindo palm (Butiazeiro) uses RAPD markers, showing its application in genetic variability estimation among genotypes (Nunes et al., 2008).

Bronchopulmonary Dysplasia (BPD) : PINDO (Prophylactic Indomethacin) decreases BPD in preterm infants, mediated by the closure of the Patent Ductus Arteriosus (Liebowitz & Clyman, 2017).

Public Science Engagement : Pint of Science encourages researchers, including those working with Pindobind, to share their findings with the public, enhancing science-society connections (Paul & Motskin, 2016).

Pharmacogenetics : The effectiveness of fluvoxamine treatment in depression, potentially augmented by pindolol, is influenced by genetic factors like 5-HTTLPR (Zanardi et al., 2001).

Mechanism of Action

properties

IUPAC Name |

2-bromo-N-[4-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]propan-2-yl]-1-methylcyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34BrN3O3/c1-22(2,16-7-10-23(3,11-8-16)27-21(29)13-24)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAGAZCYTLNCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)NCC(COC2=CC=CC3=C2C=CN3)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910012 | |

| Record name | Pindobind | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106469-52-7 | |

| Record name | 2-Bromo-N-[4-[1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-1-methylethyl]-1-methylcyclohexyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106469-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pindobind | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106469527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pindobind | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

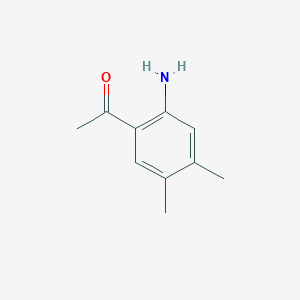

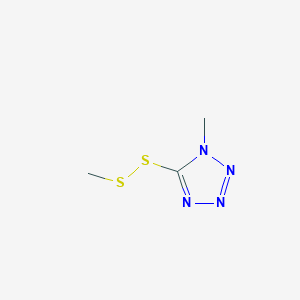

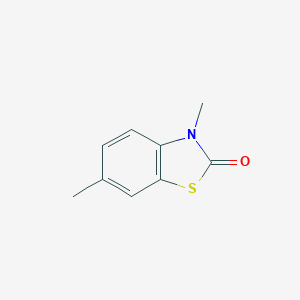

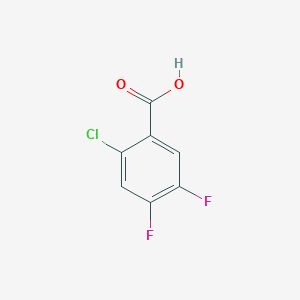

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

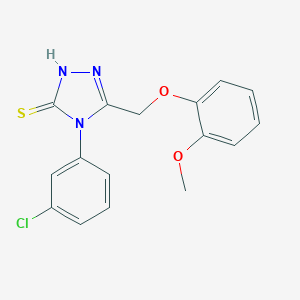

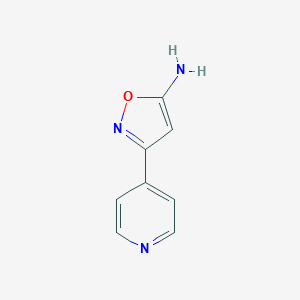

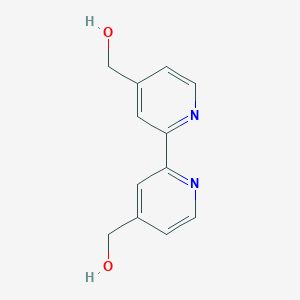

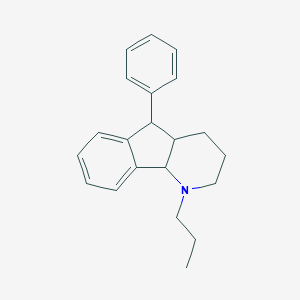

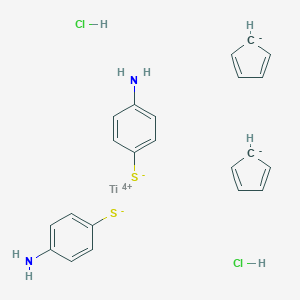

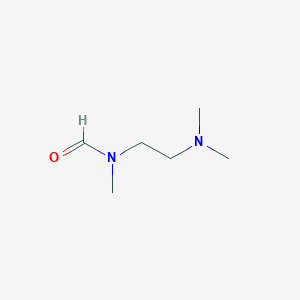

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)